4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549012-32-8
Cat. No.: VC11847187
Molecular Formula: C19H25FN6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549012-32-8 |
|---|---|
| Molecular Formula | C19H25FN6 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3 |
| Standard InChI Key | VSLQHQNGUJKKDS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F |
| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (IUPAC name) . Its molecular formula, C₁₉H₂₅FN₆, corresponds to a molecular weight of 356.4 g/mol . The structure integrates a pyrimidine core substituted with tert-butyl, cyclopropyl, and piperazine-linked fluoropyrimidine groups, creating a multi-ring system with distinct electronic and steric properties.
Structural Features and Stereochemistry
The compound’s 2D structure (Figure 1) reveals a central pyrimidine ring (position 4: tert-butyl; position 2: cyclopropyl; position 6: piperazine). The piperazine moiety bridges the central pyrimidine to a 5-fluoropyrimidine ring, introducing rotational flexibility and hydrogen-bonding potential. Computed 3D conformers suggest a planar pyrimidine core with axial orientations of the cyclopropyl and tert-butyl groups, minimizing steric clashes .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Table 2: Example Reaction Conditions from Analogous Syntheses
| Step | Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloro-5-fluoropyrimidine + Piperazine derivative | Pd(PPh₃)₂Cl₂ | THF/H₂O | 80°C | ~60% |
| 2 | Intermediate + Cyclopropyl boronic ester | Pd(dppf)Cl₂ | 1,4-Dioxane | 100°C | ~45% |
Challenges in Optimization
Key hurdles include steric hindrance from the tert-butyl group and regioselectivity in piperazine coupling. Microwave-assisted synthesis and high-pressure conditions may improve yields, as evidenced by similar CDK inhibitor productions .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: 3.2) predicts moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies of analogs suggest susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .
Spectroscopic Characterization
-
NMR: Predicted δ 1.35 ppm (tert-butyl, 9H), δ 1.55–1.70 ppm (cyclopropyl, 4H), δ 8.45 ppm (pyrimidine H) .
Comparative Analysis with Structural Analogs
Impact of Heterocyclic Modifications
Replacing the 5-fluoropyrimidine with pyrazolo[3,4-d]pyrimidine (as in PubChem CID 154883298) increases molecular weight (378.5 g/mol) and alters logP (3.8), suggesting enhanced CNS penetration but reduced renal clearance .
Table 3: Analog Comparison
| Property | Target Compound | Pyrazolo[3,4-d]Pyrimidine Analog |
|---|---|---|
| Molecular Weight | 356.4 g/mol | 378.5 g/mol |
| logP (Calculated) | 3.2 | 3.8 |
| Hydrogen Bond Acceptors | 6 | 7 |
Future Research Directions
-
Synthetic Optimization: Explore flow chemistry for piperazine coupling to enhance scalability.
-
In Vitro Profiling: Prioritize kinase panel screenings (e.g., CDK4/6, Aurora A) to validate target hypotheses.
-
Formulation Development: Investigate nanocrystal formulations to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume